

Purity analysis of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine

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Compound of Interest

Compound Name: 4-(3-Bromophenyl)-2,6-diphenylpyrimidine

Cat. No.: B2373271

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An In-Depth Technical Guide to the Purity Analysis of **4-(3-Bromophenyl)-2,6-diphenylpyrimidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the purity analysis of **4-(3-Bromophenyl)-2,6-diphenylpyrimidine**, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond rote protocols to explain the scientific rationale behind the selection of analytical techniques, the design of experiments, and the interpretation of data within a regulatory-compliant framework. We will explore a multi-modal approach leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis to build a complete and validated purity profile. This guide is structured to empower researchers and drug development professionals to establish a robust, self-validating system for quality control, ensuring the integrity of their active pharmaceutical ingredients (APIs).

Introduction: The Criticality of Purity for 4-(3-Bromophenyl)-2,6-diphenylpyrimidine

4-(3-Bromophenyl)-2,6-diphenylpyrimidine (CAS No. 864377-28-6) is a heterocyclic compound with a molecular formula of $C_{22}H_{15}BrN_2$ and a molecular weight of 387.27 g/mol .^[1] ^[2] Its structural complexity and role as a synthetic building block in drug discovery necessitate a stringent assessment of its purity. Impurities, which can be any component other than the defined chemical entity, can arise from starting materials, by-products of synthesis, degradation products, or residual solvents.^{[3][4]} These undesired substances can have significant impacts on the safety, efficacy, and stability of the final drug product, making their identification and quantification a critical aspect of quality control.^[4]

The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances.^[5] Specifically, ICH Q3A(R2) establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ^{[5][6]} This guide is built upon the principles of these guidelines, providing the technical means to meet and exceed these regulatory expectations.

A Multi-Pronged Analytical Strategy: The Rationale

No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment relies on an orthogonal approach, where different methods with distinct chemical and physical principles are employed to corroborate findings and detect a wider range of potential impurities. Our strategy for **4-(3-Bromophenyl)-2,6-diphenylpyrimidine** integrates chromatographic techniques for separation and quantification with spectroscopic and elemental methods for structural confirmation and elemental composition.

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Sources

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